

The capABCD Gene Cluster: A Technical Guide to its Function in Capistruin Synthesis

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Abstract

Capistruin, a lasso peptide antibiotic produced by *Burkholderia thailandensis*, has garnered significant interest due to its unique knotted structure and potent antimicrobial activity. The biosynthesis of this complex molecule is orchestrated by the capABCD gene cluster. This technical guide provides an in-depth exploration of the function of each gene within this cluster, detailing the biosynthetic pathway, regulatory mechanisms, and key experimental methodologies used in its study. Quantitative data on **capistruin** production is summarized, and detailed protocols for its heterologous expression, purification, and characterization are provided. Visualizations of the biosynthetic pathway and regulatory network are presented to facilitate a comprehensive understanding of this fascinating system.

Introduction to Capistruin and the capABCD Gene Cluster

Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique lariat knot-like topology.^{[1][2]} This structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable thermal and proteolytic stability, making it an attractive scaffold for therapeutic development.^[1] The biosynthetic machinery for **capistruin** is encoded by the capABCD gene cluster in *Burkholderia thailandensis* E264.^[3] This cluster comprises four key genes: capA, encoding the

precursor peptide; capB and capC, encoding the processing enzymes; and capD, encoding an ABC transporter for export and immunity.[4]

Function of the capABCD Gene Products

The synthesis of mature **capistruin** is a coordinated, multi-step process involving the protein products of the capABCD gene cluster.

- **CapA: The Precursor Peptide:** capA encodes a 47-amino acid precursor peptide. This peptide consists of two distinct regions: an N-terminal leader sequence and a C-terminal core peptide that is ultimately processed to become the mature 19-residue **capistruin**.^[5] The leader peptide is crucial for recognition by the processing enzymes.
- **CapB: The Protease:** CapB is a protease responsible for the first post-translational modification of CapA. It recognizes and cleaves the leader peptide, liberating the N-terminus of the core peptide. This cleavage is a prerequisite for the subsequent cyclization step.
- **CapC: The Cyclase:** CapC functions as a cyclase, catalyzing the formation of the defining macrolactam ring. This is achieved through the formation of an isopeptide bond between the N-terminal α -amino group of the first amino acid (Glycine) and the γ -carboxyl group of an Aspartate residue at position 9 of the core peptide. This reaction is ATP-dependent.
- **CapD: The ABC Transporter:** CapD is an ATP-binding cassette (ABC) transporter. Its primary roles are to export the mature **capistruin** out of the cell and to provide immunity to the producing organism, preventing self-intoxication.^[4] Overproduction of the homologous McjD in *E. coli* has been shown to confer resistance to **capistruin**.^[6]

The Biosynthetic Pathway of Capistruin

The synthesis of **capistruin** follows a defined pathway, initiated by the ribosomal synthesis of the CapA precursor peptide.



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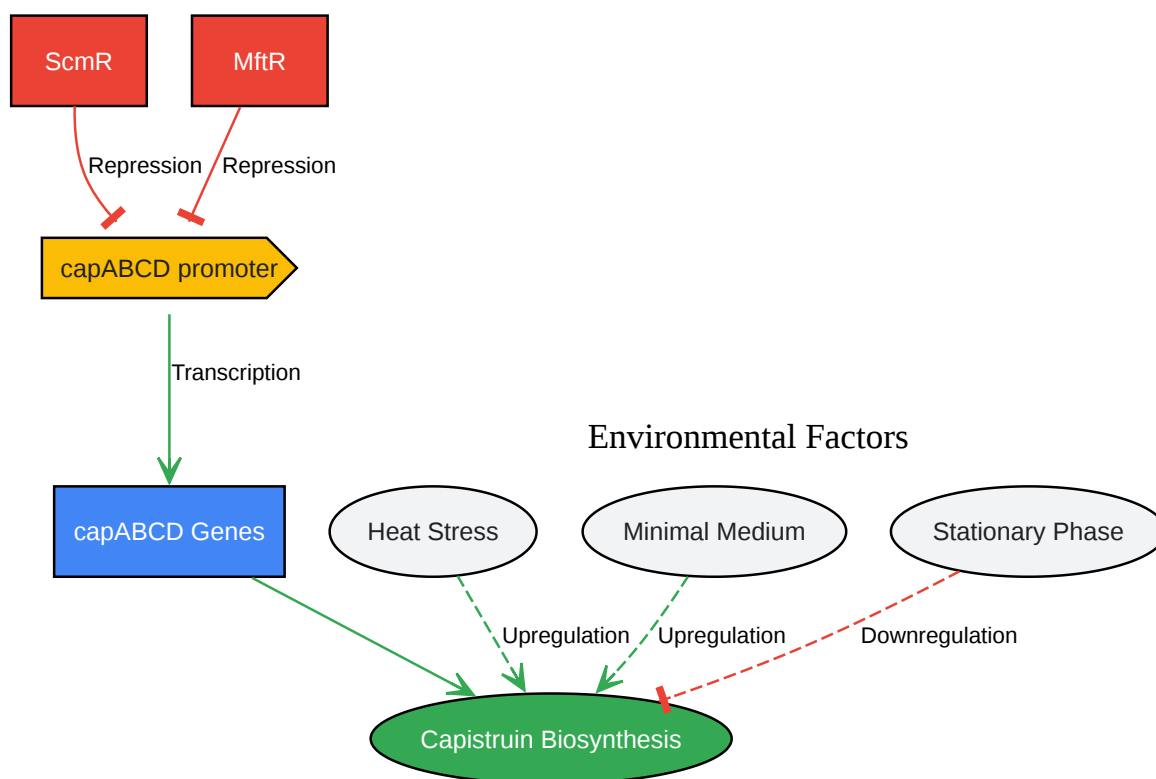
Figure 1. The biosynthetic pathway of **capistruin**.

Regulation of the capABCD Gene Cluster

The expression of the capABCD gene cluster is tightly regulated, and its production is influenced by environmental cues and global regulatory proteins. **Capistruin** is detectable in the exponential growth phase, with its synthesis being arrested as the culture transitions to the stationary phase.[6] Production is also upregulated in minimal media and under heat stress (42°C).[6]

Two key global regulators in *Burkholderia thailandensis* have been implicated in the control of capABCD expression:

- **ScmR (Secondary Metabolite Regulator):** ScmR, a LysR-type transcriptional regulator, acts as a repressor of the capABCD gene cluster.[4] Deletion of scmR leads to an upregulation of genes involved in **capistruin** biosynthesis.[4] The decreased production of **capistruin** in the stationary phase may be linked to higher levels of ScmR.[4]
- **MftR (Major Facilitator Transport Regulator):** MftR, a MarR-family transcriptional regulator, also appears to be involved in the regulation of **capistruin** synthesis.[6]



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Figure 2. Regulation of the *capABCD* gene cluster.

Data Presentation: Capistruin Production Titters

The yield of **capistruin** is highly dependent on the production host and cultivation conditions. Heterologous expression in *Burkholderia* species has proven to be significantly more efficient than in *E. coli*.

Host Organism	Expression System	Medium	Titer (mg/L)	Fold Improvement over E. coli (0.2 mg/L)	Reference(s)
Escherichia coli	Unaltered cap BGC	M20	0.2	1x	[7]
Escherichia coli	Optimized RBS, removed stem-loop	M9	1.6	8x	[8]
Burkholderia sp. FERM BP-3421	Unaltered cap BGC	M20	~10	~50x	[9]
Burkholderia sp. FERM BP-3421 (fr9DEF mutant)	Unaltered cap BGC	2S4G	13	65x	[7]
Burkholderia sp. FERM BP-3421 (outlier transformant)	Unaltered cap BGC	-	116	580x	[7] [10]

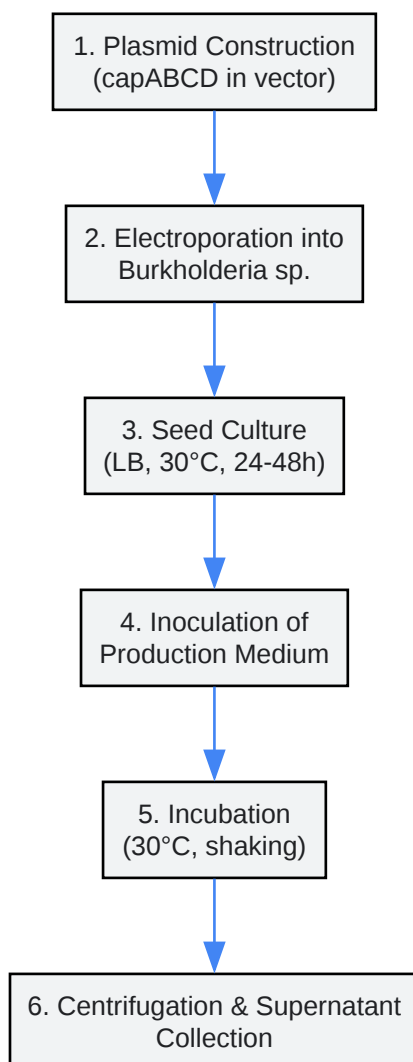
Experimental Protocols

Heterologous Expression of the capABCD Gene Cluster in Burkholderia sp. FERM BP-3421

This protocol is adapted from Kunakom and Eustaquio, 2020.[\[9\]](#)

- **Plasmid Construction:** The capABCD gene cluster with its native ribosome binding sites and terminators is cloned into a suitable expression vector for Burkholderia.

- Transformation: The expression plasmid is introduced into *Burkholderia* sp. FERM BP-3421 via electroporation.
- Seed Culture: Inoculate 5 mL of Luria-Bertani (LB) broth with a cryostock of the transformed *Burkholderia* strain. Incubate at 30°C with shaking at 180 rpm for 24-48 hours.
- Production Culture: Inoculate the production medium (e.g., M20 or 2S4G) with the seed culture to an initial OD600 of 0.01.
- Incubation: Incubate the production culture at 30°C with shaking at 180 rpm for the desired duration.
- Harvesting: Centrifuge the culture to pellet the cells and collect the supernatant for **capistruin** purification.



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Figure 3. Workflow for heterologous expression.

Purification of Capistruin

This protocol is a generalized procedure based on methods described in the literature.^{[7][11]}

- Solid Phase Extraction (SPE): Apply the culture supernatant to an XAD16 resin. Wash the resin with water to remove salts and polar impurities. Elute **capistruin** with an organic solvent such as methanol or acetonitrile.
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
 - Detection: Monitor the elution profile at 210 nm.
 - Fraction Collection: Collect fractions corresponding to the **capistruin** peak.
- Purity Assessment and Quantification: Analyze the purified fractions by LC-MS to confirm the mass of **capistruin** and assess purity. Quantify the yield based on a standard curve of authentic **capistruin**.

Structural Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

- Instrumentation: An LTQ-FT or similar high-resolution mass spectrometer coupled to an HPLC system is typically used.^[12]
- Ionization: Electrospray ionization (ESI) is commonly employed.
- Analysis:

- The doubly charged ion $[M+2H]^{2+}$ of **capistruin** is often the dominant species observed. [\[12\]](#)
- Tandem MS (MS/MS) is used for fragmentation analysis to confirm the amino acid sequence and the lasso topology. Collision-induced dissociation (CID) is a common fragmentation method. [\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Purified **capistruin** is dissolved in a suitable solvent, typically H₂O/D₂O (9:1). [\[13\]](#)
- Experiments: A suite of 2D NMR experiments is performed, including:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which is crucial for defining the 3D structure and confirming the threaded nature of the C-terminal tail.
- Structure Calculation: The distance constraints derived from NOESY data are used in structure calculation programs to determine the three-dimensional structure of **capistruin**.

Conclusion

The capABCD gene cluster orchestrates the intricate biosynthesis of the lasso peptide **capistruin**. A thorough understanding of the function of each gene product, the biosynthetic pathway, and the regulatory networks that control its expression is paramount for harnessing this system for biotechnological and therapeutic applications. The methodologies outlined in this guide provide a framework for the study and production of **capistruin** and other related lasso peptides. Future research into the specific enzymatic kinetics of CapB and CapC, as well as a more detailed elucidation of the regulatory mechanisms, will further enhance our ability to engineer and optimize the production of this promising antibiotic.

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